molecular formula C19H22N2O2S B11516447 2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-(acetylamino)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11516447
M. Wt: 342.5 g/mol
InChI Key: XCMQSXZRFWXPMT-UHFFFAOYSA-N
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Description

2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that synthesizes thiophene derivatives. This method typically involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Gewald reaction for large-scale synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby improving cognitive function in conditions like Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ACETAMIDO-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique cyclohepta[b]thiophene structure, which may confer distinct biological activities and chemical properties. This structural uniqueness can lead to different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-acetamido-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O2S/c1-12-8-6-7-10-15(12)21-18(23)17-14-9-4-3-5-11-16(14)24-19(17)20-13(2)22/h6-8,10H,3-5,9,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

XCMQSXZRFWXPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C

Origin of Product

United States

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